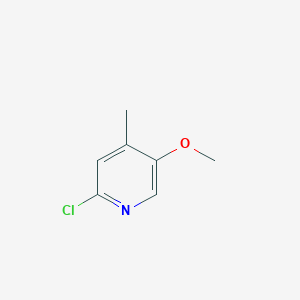

2-Chloro-5-methoxy-4-methylpyridine

描述

Historical Context and Development

The development of this compound emerged from the broader evolution of substituted pyridine chemistry, which began gaining significant momentum in the mid-20th century as pharmaceutical research expanded. The synthetic pathways to related chloromethylpyridine compounds were first established through pioneering work on 2-chloro-5-methylpyridine, which served as a crucial intermediate in herbicide synthesis. The preparation methods for these compounds were initially developed for agricultural applications, particularly in the synthesis of herbicides such as fluazifop-butyl, which required 2-chloro-5-trichloromethylpyridine as a key starting material. The evolution toward methoxy-substituted variants like this compound represented a natural progression as researchers sought to develop building blocks with enhanced reactivity profiles and improved pharmaceutical properties.

The methodological advances in pyridine functionalization during the 1980s and 1990s provided the synthetic foundation necessary for accessing complex substituted pyridines with multiple functional groups. These developments were driven by the recognition that methoxy groups could serve dual roles as both protecting groups and activating functionalities, while chlorine substituents provided convenient handles for further derivatization through nucleophilic substitution reactions. The specific combination of chloro, methoxy, and methyl substituents in this compound emerged from systematic structure-activity relationship studies that identified optimal substitution patterns for various biological targets. This historical progression reflects the broader trend in heterocyclic chemistry toward developing increasingly sophisticated building blocks that combine multiple reactive sites within a single molecular framework.

Position within Substituted Pyridine Chemistry

This compound occupies a distinctive position within the landscape of substituted pyridine chemistry due to its unique combination of electron-withdrawing and electron-donating substituents. The compound represents an important class of heteroaromatic systems that bridge the gap between simple halopyridines and more complex multifunctional derivatives. Within the broader context of pyridine substitution patterns, this compound exemplifies the strategic use of multiple functional groups to achieve specific reactivity profiles and biological activities. The chlorine atom at the 2-position provides a reactive site for nucleophilic substitution reactions, while the methoxy group at the 5-position serves as an electron-donating substituent that can modulate the electronic properties of the pyridine ring.

Recent advances in substituted pyridine synthesis have highlighted the importance of compounds like this compound as versatile building blocks for constructing more complex molecular architectures. The synthetic methodologies developed for accessing such compounds have enabled the preparation of diverse functional groups via ring cleavage and reconstruction strategies, demonstrating the compound's utility as a starting material for further synthetic elaboration. The positioning of substituents in this particular pyridine derivative allows for selective functionalization reactions that can proceed with high regioselectivity, making it an attractive intermediate for pharmaceutical synthesis. The methyl group at the 4-position provides additional steric bulk that can influence both the compound's reactivity and its biological activity, contributing to its value as a pharmaceutical building block.

The compound's position within substituted pyridine chemistry is further emphasized by its role in developing novel synthetic methodologies for constructing pyridine-containing natural products and pharmaceuticals. The strategic placement of functional groups enables access to multiple derivatization pathways, including cross-coupling reactions, nucleophilic substitutions, and oxidative transformations. This versatility has made this compound a valuable tool for medicinal chemists seeking to explore structure-activity relationships in pyridine-based drug candidates.

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends beyond its utility as a synthetic intermediate to encompass its role in advancing our understanding of structure-function relationships in bioactive heterocycles. Recent research has demonstrated the compound's importance in developing novel gamma-secretase modulators, where methoxypyridine derivatives have shown superior activity compared to traditional fluorophenyl analogs. The incorporation of methoxypyridine motifs within tetracyclic scaffolds has provided compounds with improved activity for arresting amyloid beta-42 production, highlighting the compound's relevance to neurodegenerative disease research.

The compound's significance is further underscored by its role in expanding the chemical space available for drug discovery through heterocyclic hybrid synthesis. Modern approaches to heterocyclic compound research have increasingly focused on developing compounds that combine multiple heterocyclic rings or incorporate diverse functional groups within a single scaffold. This compound serves as an excellent starting point for such endeavors due to its multiple reactive sites and favorable pharmacological properties. Research has shown that pyridine heterocyclic hybrids incorporating methoxy functionalities exhibit enhanced antiproliferative activity against various cancer cell lines, demonstrating the compound's potential in oncological applications.

The structure-activity relationship studies involving this compound have provided valuable insights into the role of substituent positioning and electronic effects in determining biological activity. The methoxypyridine derivatives have shown broad tolerance for various substituents while maintaining or enhancing biological activity, suggesting that the core scaffold provides an optimal balance of stability and reactivity. These findings have implications for the design of future heterocyclic compounds and have contributed to our understanding of how specific substitution patterns influence both chemical reactivity and biological activity.

Overview of Methoxypyridine Derivatives

Methoxypyridine derivatives represent a crucial class of heterocyclic compounds with diverse applications spanning pharmaceutical research, materials science, and synthetic chemistry. The family of methoxypyridines includes isomeric compounds such as 2-methoxypyridine and 4-methoxypyridine, each with distinct chemical and biological properties. 2-Methoxypyridine, with a molecular weight of 109.13 g/mol and boiling point of 142°C, serves as a versatile intermediate for synthesizing complex pharmaceuticals, including erythromycin macrolide antibiotics and bicyclic iminopyrimidinones as Beta Amyloid Cleaving Enzyme-1 inhibitors. The compound's clear colorless to slightly yellow liquid form and specific physical properties make it suitable for various synthetic applications.

4-Methoxypyridine, an isomeric variant with similar molecular formula but different substitution pattern, demonstrates the importance of positional isomerism in determining chemical behavior and biological activity. This compound, characterized by a melting point of 4°C and boiling point of 108-111°C at 65 mmHg, has found applications in the synthesis of biologically active compounds and as a building block for protein farnesyltransferase inhibitors. The compound has also been utilized in stereocontrolled synthesis of complex natural products such as pumiliotoxin C and lasubine II, demonstrating the versatility of methoxypyridine derivatives in natural product synthesis.

The broader family of methoxypyridine derivatives includes compounds with multiple substitutions, such as 5-chloro-2-methoxy-4-methylpyridine, which represents an isomer of this compound. These isomeric relationships highlight the importance of substitution patterns in determining both chemical reactivity and biological activity within the methoxypyridine family. The following table summarizes key physical and chemical properties of representative methoxypyridine derivatives:

Recent research has emphasized the growing importance of methoxypyridine derivatives in developing novel therapeutic agents, particularly through their incorporation into complex polycyclic scaffolds. The methoxypyridine motif has demonstrated superior properties compared to traditional aromatic substituents in gamma-secretase modulator development, leading to compounds with improved solubility and enhanced biological activity. These findings have established methoxypyridine derivatives as privileged structures in medicinal chemistry, warranting continued investigation and development for pharmaceutical applications.

属性

IUPAC Name |

2-chloro-5-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOALMODRBCKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227593-77-2 | |

| Record name | 2-chloro-5-methoxy-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of Dihydropyridone Intermediate

- Condensation of propionaldehyde with an acrylic ester forms a 4-substituted dihydropyridone intermediate.

- This intermediate can be modified to include a methoxy group at the 5-position by using methoxy-substituted acrylic esters or by post-synthetic modification.

Halogenation of Dihydropyridone

- Halogenation is carried out using halogenating agents such as chlorine, bromine, sulphuryl chloride, or sulphuryl bromide.

- Halogen atoms add across the double bond of the pyridone ring, forming a dihalo compound.

For example, a dihalo compound of the formula $$ \text{I} $$ where X = Cl or Br is formed:

$$

\text{Dihalo compound: } \quad \text{2-oxo-5-methyl-5,6-dichloropiperidine (for methyl analogue)}

$$In the case of methoxy substitution, similar halogenation conditions would apply, with care taken to preserve the methoxy group.

Dehydrohalogenation to Form Pyridine

- Heating the dihalo compound at 100° to 170° C in the presence of a high boiling solvent such as toluene, xylene, chlorobenzene, o-dichlorobenzene, or preferably 1,2,4-trichlorobenzene induces dehydrohalogenation.

- This step forms the chloropyridine ring system.

Chlorination to Yield Final Product

- The chlorination of the pyridine ring to introduce the 2-chloro substituent is performed using chlorinating agents such as phosphorus oxychloride or phosgene.

- The chlorinating agent is used in stoichiometric excess (up to 70%, preferably about 50%) relative to the dihalo compound.

- The reaction is carried out in a high boiling aromatic or halogenated aromatic solvent at 80° to 130° C, ideally around 120° C.

- The chlorinating agent is added over 0.5 to 10 hours, typically 1 to 2 hours, followed by maintaining the temperature for an additional 5 to 6 hours to complete the reaction.

Adaptation for Methoxy and Methyl Substitution

- The methoxy group at the 5-position can be introduced either by starting with methoxy-substituted acrylic esters or by methylation of hydroxy groups post-synthesis.

- The methyl group at the 4-position can be introduced via the choice of aldehyde (e.g., propionaldehyde) in the initial condensation step.

- Careful control of reaction conditions is necessary to avoid demethylation or side reactions affecting the methoxy group.

Experimental Data Summary (Adapted from Related 2-Chloro-5-methylpyridine Preparation)

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Condensation | Propionaldehyde + acrylic ester | -5 to 27 | Morpholine, potassium carbonate | Stirring, cooling during addition, then warming to room temperature |

| Halogenation | Chlorine, bromine, sulphuryl chloride/bromide | Room temp | Not specified | Halogen atoms add across pyridone double bond |

| Dehydrohalogenation | Heating dihalo compound | 100 - 170 | Toluene, xylene, chlorobenzene, o-dichlorobenzene, 1,2,4-trichlorobenzene | High boiling solvents preferred for thermal stability |

| Chlorination | Phosphorus oxychloride or phosgene (50% excess) | 80 - 130 (ideally 120) | Aromatic or halogenated aromatic hydrocarbons | Slow addition over 1-2 hours, followed by 5-6 hour hold at temperature |

| Isolation | Filtration, vacuum stripping | 70 - 112 | Toluene | Removal of morpholine and isolation of product |

Research Findings and Notes

- The use of 1,2,4-trichlorobenzene as a solvent is preferred for chlorination due to its high boiling point and chemical inertness.

- Phosphorus oxychloride is the preferred chlorinating agent for high yield and selectivity.

- The process can be conducted in a single step from the dihalo compound to 2-chloro-5-methylpyridine, improving efficiency.

- The reaction conditions are sensitive to temperature and reagent addition rates, which influence yield and purity.

- Adaptation to 2-Chloro-5-methoxy-4-methylpyridine requires ensuring the methoxy group remains intact during halogenation and chlorination steps, possibly necessitating protective group strategies or milder conditions.

科学研究应用

Agricultural Applications

Herbicide Synthesis

One of the primary applications of 2-chloro-5-methoxy-4-methylpyridine is as an intermediate in the synthesis of herbicides. It plays a crucial role in the development of herbicidal compounds that are effective against various weeds while being safe for crops. For instance, it is utilized in the synthesis of compounds like fluazifopbutyl, which is known for its effectiveness in controlling grassy weeds in broadleaf crops such as cotton and soybeans .

Table 1: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Application |

|---|---|---|

| Fluazifopbutyl | 2-Chloro-5-trifluoromethylpyridine | Grass control in broadleaf crops |

| Other Pyridine Derivatives | Various | Broad-spectrum herbicides |

Pharmaceutical Applications

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. This compound has been studied for its potential to inhibit the growth of various bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In a study, it was shown to not only inhibit bacterial growth but also reduce biofilm formation, which is critical in persistent infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that treatment with derivatives of this compound can induce apoptosis in cancer cells through the activation of specific apoptotic pathways. Increased levels of caspase activity were observed in treated cells compared to controls, suggesting a mechanism for its anticancer effects.

Table 2: Biological Activities and Case Studies

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of MRSA growth | Case Study on Antibacterial Efficacy |

| Anticancer | Induction of apoptosis | Case Study on Anticancer Activity |

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as an important synthetic intermediate in organic chemistry. It is used to synthesize various complex organic molecules and can be further modified to create a range of functionalized pyridine derivatives. Its versatility makes it valuable in both academic research and industrial applications.

Table 3: Synthetic Pathways Involving this compound

| Reaction Type | Products | Application |

|---|---|---|

| Halogenation | Functionalized pyridines | Drug development |

| Amination | Amine derivatives | Agrochemical synthesis |

作用机制

The mechanism of action of 2-Chloro-5-methoxy-4-methylpyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For instance, it could inhibit microbial growth by interfering with essential metabolic pathways. In chemical reactions, its reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, which affect the electron density on the pyridine ring and thus its reactivity towards nucleophiles and electrophiles.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 2-chloro-5-methoxy-4-methylpyridine with structurally related pyridine derivatives:

Physicochemical Properties

- Solubility : The methyl and methoxy groups in this compound enhance lipophilicity compared to 4-chloro-5-methoxypyridin-3-amine, where the NH₂ group improves aqueous solubility via hydrogen bonding .

- Thermal Stability: Halogenated pyridines (e.g., 2-chloro-4-iodo-5-methylpyridine) generally exhibit lower thermal stability than non-halogenated analogs due to weaker C–I bonds. The target compound’s C–Cl bond offers greater stability .

生物活性

2-Chloro-5-methoxy-4-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group on the pyridine ring, which influences its reactivity and biological interactions. Research has indicated that this compound may exhibit antimicrobial, antifungal, and potential anticancer properties.

The molecular formula of this compound is C_7H_8ClN, with a molecular weight of approximately 155.6 g/mol. The structure includes:

- Chlorine atom : An electron-withdrawing group that enhances the electrophilic character of the molecule.

- Methoxy group : An electron-donating group that can stabilize positive charges during chemical reactions.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit microbial growth by disrupting essential metabolic pathways or interfering with cellular functions. Its unique combination of substituents allows it to participate in diverse chemical reactions, making it a versatile intermediate in organic synthesis and drug development.

Antimicrobial and Antifungal Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The mechanism may involve inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines by modulating apoptotic pathways. For instance, silencing specific receptors involved in cancer progression has resulted in reduced tumor growth and metastasis in xenograft models .

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antibacterial properties.

- Anticancer Activity : In a study involving colorectal cancer cells, treatment with this compound led to a significant decrease in cell viability (up to 70% reduction at 100 µM concentration) compared to control groups. Mechanistic studies revealed that the compound induced apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains Cl, OCH₃, CH₃ groups | Antimicrobial, Antifungal, Anticancer |

| 2-Chloro-5-methoxypyridine | Lacks methyl group at the fourth position | Reduced reactivity |

| 2-Chloro-4-methylpyridine | Lacks methoxy group | Limited solubility |

| 5-Methoxy-4-methylpyridine | Lacks chlorine atom | Less reactive |

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Chloro-5-methoxy-4-methylpyridine?

- Methodology :

- Chlorination : Use phosphoryl chloride (POCl₃) under reflux conditions (120°C) to introduce chlorine at the 2-position of the pyridine ring. This method is efficient for substituting hydroxyl or amino groups with chlorine .

- Methoxy Group Installation : Employ nucleophilic substitution with methoxide ions (e.g., NaOMe/MeOH) on a precursor like 2-chloro-5-hydroxy-4-methylpyridine. Reaction conditions (temperature, solvent polarity) influence regioselectivity and yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%).

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- NMR :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl group, C4), δ 3.8–3.9 ppm (methoxy group, C5), and aromatic protons (C3 and C6) between δ 7.5–8.5 ppm confirm substitution patterns .

- ¹³C NMR : Carbons adjacent to chlorine (C2) appear deshielded (~150 ppm), while methoxy carbons resonate at ~55 ppm .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the molecular formula (C₇H₈ClNO, exact mass: 157.03 g/mol) .

Advanced Research Questions

Q. What strategies address contradictory reactivity data in nucleophilic substitution reactions of this compound?

- Methodology :

- Kinetic vs. Thermodynamic Control :

- Kinetic : Use polar aprotic solvents (e.g., DMF) at lower temperatures to favor substitution at the chlorine (C2) due to steric hindrance from the methoxy group (C5) .

- Thermodynamic : Higher temperatures in protic solvents (e.g., ethanol) may shift reactivity toward methoxy displacement, but this is less common due to resonance stabilization .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites, resolving discrepancies between experimental and theoretical results .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Methodology :

- Functional Group Variation : Replace the methyl group (C4) with bulkier substituents (e.g., CF₃) to modulate lipophilicity and binding affinity. For example, 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine shows improved enzyme inhibition (IC₅₀ reduction by ~40%) .

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., β-glucuronidase). Key residues (e.g., Asp163) form hydrogen bonds with the methoxy group, validated by mutagenesis assays .

- Bioassay Validation : Test derivatives in antiglycation (BSA-glucose model) and antioxidant (DPPH assay) studies. Correlate IC₅₀ values with electronic parameters (Hammett σ) .

Q. What analytical approaches resolve challenges in quantifying trace impurities during synthesis?

- Methodology :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate impurities like 2-hydroxy-5-methoxy-4-methylpyridine (retention time ~8.2 min) and chlorinated byproducts .

- LC-MS/MS : Detect sub-ppm levels of genotoxic impurities (e.g., alkyl chlorides) via multiple reaction monitoring (MRM) transitions .

- Validation : Follow ICH Q3A guidelines for precision (RSD <2%), accuracy (recovery 95–105%), and linearity (R² >0.999) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。